molecular formula C18H15F2N3O B5538564 3-fluoro-4-[4-(3-fluorobenzoyl)piperazin-1-yl]benzonitrile

3-fluoro-4-[4-(3-fluorobenzoyl)piperazin-1-yl]benzonitrile

Cat. No.: B5538564
M. Wt: 327.3 g/mol
InChI Key: VDMRAPDNJHEWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-4-[4-(3-fluorobenzoyl)piperazin-1-yl]benzonitrile is a useful research compound. Its molecular formula is C18H15F2N3O and its molecular weight is 327.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]benzonitrile is 327.11831843 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Molecular Structures

Recyclable Fluorous Synthesis : A microwave-assisted fluorous synthetic route has been developed for the synthesis of 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines, showcasing a methodology for expanding compound libraries through the use of fluorous solid-phase extraction (F-SPE) and the reusability of fluorous oxime in synthesis processes (W. Ang et al., 2013).

Molecular Conformations and Interactions : Research on 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines revealed that despite similar molecular conformations, the type of halogen (fluoro, chloro) influences the intermolecular interactions, such as hydrogen bonding, leading to different crystalline structures (Ninganayaka Mahesha et al., 2019).

Crystal Structure Analysis : Studies on the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, derived from reactions involving ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, provide insights into the spatial arrangements and potential intermolecular interactions within similar compounds (Md. Serajul Haque Faizi et al., 2016).

Biological Applications and Pharmacological Potentials

Antibacterial Agents : The synthesis and evaluation of fluorinated piperazine and benzonitrile/nicotinonitrile fused quinazoline derivatives have demonstrated significant antibacterial activity, indicating the potential of such compounds in developing new antimicrobial treatments (Amit B. Patel et al., 2020).

Antitumor and Antihistaminic Activities : Various studies have focused on the synthesis of fluorinated derivatives for potential antitumor and antihistaminic applications. For instance, fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles have shown potent cytotoxicity in vitro against specific cancer cell lines, highlighting the role of fluorination in enhancing antitumor activity (I. Hutchinson et al., 2001). Similarly, benzimidazole derivatives with fluorophenol substitution have been investigated for their antihistaminic potential, contributing to the development of novel therapeutic agents for allergic diseases (R. Gadhave et al., 2012).

Properties

IUPAC Name

3-fluoro-4-[4-(3-fluorobenzoyl)piperazin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O/c19-15-3-1-2-14(11-15)18(24)23-8-6-22(7-9-23)17-5-4-13(12-21)10-16(17)20/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMRAPDNJHEWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C#N)F)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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